molecular formula C6H14Cl2Si2 B095711 1,2-Bis(chlorodimethylsilyl)ethene CAS No. 18146-12-8

1,2-Bis(chlorodimethylsilyl)ethene

Cat. No.: B095711
CAS No.: 18146-12-8
M. Wt: 213.25 g/mol
InChI Key: QPSZLJMVINIQNU-UHFFFAOYSA-N
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Description

1,2-Bis(chlorodimethylsilyl)ethene is a silicon-containing ethene derivative with two chlorodimethylsilyl substituents at the 1,2-positions of the ethene backbone. This compound is notable for its bifunctional reactivity, combining the unsaturated ethene core with hydrolytically sensitive chlorosilane groups. The chlorodimethylsilyl groups likely enhance its utility as a precursor in polymer chemistry, organosilicon synthesis, or coordination chemistry due to their dual electrophilic (Si–Cl) and electron-donating (Si–Me) characteristics .

Properties

CAS No.

18146-12-8

Molecular Formula

C6H14Cl2Si2

Molecular Weight

213.25 g/mol

IUPAC Name

chloro-[2-[chloro(dimethyl)silyl]ethenyl]-dimethylsilane

InChI

InChI=1S/C6H14Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H,1-4H3

InChI Key

QPSZLJMVINIQNU-UHFFFAOYSA-N

SMILES

C[Si](C)(C=C[Si](C)(C)Cl)Cl

Canonical SMILES

C[Si](C)(C=C[Si](C)(C)Cl)Cl

Synonyms

1,2-bis(Chlorodimethylsilyl)ethene

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Optoelectronic Behavior: Diarylethenes with thienyl or furyl substituents () exhibit aggregation-induced emission (AIE) or quenching (ACQ), depending on substituent planarity. The non-planar chlorodimethylsilyl groups in 1,2-bis(chlorodimethylsilyl)ethene may suppress AIE, favoring ACQ .
  • Synthetic Flexibility : Compared to 1,2-bis(methyldiethoxysilyl)ethane (), which has hydrolytically stable Si–O–Et bonds, the Si–Cl bonds in 1,2-bis(chlorodimethylsilyl)ethene enable rapid functionalization, albeit with higher moisture sensitivity .

Preparation Methods

Formation of Stabase Adducts

1,2-Bis(chlorodimethylsilyl)ethane serves as a cornerstone reagent for generating tetramethyldisilylazacyclopentane (Stabase) adducts, which protect primary amines during multi-step syntheses. The reaction involves treating a dichloromethane solution of the target amine with 1,2-Bis(chlorodimethylsilyl)ethane in the presence of triethylamine under inert argon atmosphere. For instance, ethyl glycinate reacts stoichiometrically with the reagent to yield a protected adduct in 92% efficiency after distillation. This method is favored for its mild conditions and compatibility with sensitive substrates.

Stability and Deprotection Mechanisms

Stabase adducts exhibit remarkable stability under strongly basic conditions, including exposure to n-butyllithium and Grignard reagents. Deprotection is achieved via acidic hydrolysis or fluoride-mediated cleavage, restoring the primary amine without side reactions. The cyclic disilane structure of the adduct ensures minimal steric hindrance, enabling subsequent functionalization of the parent molecule.

Reaction Optimization and Scalability

Solvent and Temperature Considerations

Optimal yields are obtained in anhydrous dichloromethane at room temperature, as demonstrated in the protection of ethyl glycinate. Elevated temperatures or polar solvents risk premature hydrolysis of the chlorosilane groups, reducing efficiency. The reaction proceeds quantitatively within two hours, with triethylamine neutralizing HCl byproducts.

Workup and Purification

Post-reaction workup involves quenching with aqueous sodium dihydrogen phosphate to remove residual reagents. Distillation under reduced pressure (0.25 mmHg) isolates the pure adduct, with a boiling point of 80–82°C. This method minimizes decomposition of moisture-sensitive intermediates.

Physicochemical Properties Impacting Reactivity

Structural and Thermal Characteristics

1,2-Bis(chlorodimethylsilyl)ethane is a low-melting solid (35–38°C) with a boiling point of 198°C at 734 mmHg. Its bifunctional chlorosilane groups enable rapid silylation of amines, while the ethane backbone ensures structural rigidity. The compound’s density (0.99 g/cm³) and moisture sensitivity necessitate storage under inert conditions.

Hydrolytic Sensitivity

With a hydrolytic sensitivity rating of 8 (reacts rapidly with water/protic solvents), the reagent requires stringent anhydrous handling. Even trace moisture degrades its efficacy, necessitating glovebox or Schlenk-line techniques for critical applications.

Comparative Analysis with Related Silanes

Dichlorosilane Derivatives

Unlike monofunctional analogs like chlorotrimethylsilane, 1,2-Bis(chlorodimethylsilyl)ethane’s dual reactivity allows for N,N-diprotection of amines, a rarity among silicon-based protecting groups. This unique property enables selective modification of polyfunctional molecules in pharmaceutical syntheses.

Compatibility with Organometallic Reagents

The Stabase adduct’s stability toward organolithium and organozinc reagents contrasts with traditional silyl protectors (e.g., TMS groups), which often require deprotection prior to metallation. For example, alkylation of protected ethyl glycinate with aldehydes proceeds smoothly in the presence of LDA (lithium diisopropylamide).

Industrial and Material Science Applications

Polymer Modification

Incorporating 1,2-Bis(chlorodimethylsilyl)ethane into silicone polymers enhances thermal stability and crosslinking density. The compound acts as a non-functional dipodal silane, improving mechanical properties without altering the polymer’s backbone.

Electronics and Coatings

In microelectronics, the reagent’s low dielectric constant and moisture reactivity make it suitable for hydrophobic coatings on semiconductor surfaces. However, its corrosivity (UN2987, Class 8) mandates careful handling during industrial-scale applications .

Q & A

Q. What are the recommended synthetic routes for 1,2-Bis(chlorodimethylsilyl)ethene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reacting 1,2-dichloroethene with chlorodimethylsilane under controlled conditions. For example, using a two-step process:

Step 1 : Activation of the dichloroethene substrate with a Lewis acid catalyst (e.g., AlCl₃) to enhance electrophilicity.

Step 2 : Nucleophilic substitution with chlorodimethylsilane in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours .

  • Optimization Tips :
  • Monitor reaction progress via <sup>29</sup>Si NMR to track silyl group incorporation.
  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of chlorosilane intermediates.
  • Purify via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product .

Q. How should researchers characterize the purity and structure of 1,2-Bis(chlorodimethylsilyl)ethene?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • <sup>1</sup>H NMR : Look for characteristic peaks of dimethylsilyl groups (δ 0.3–0.5 ppm) and ethylene protons (δ 5.8–6.2 ppm, split due to cis/trans isomerism).
  • <sup>29</sup>Si NMR : Confirm Si-Cl bonding (δ 10–20 ppm) and absence of silanol impurities (δ -10 to 0 ppm) .
  • Crystallography : For definitive structural confirmation, perform single-crystal X-ray diffraction. Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and refine data with SHELX software .

Q. What safety protocols are critical for handling chlorosilane derivatives like 1,2-Bis(chlorodimethylsilyl)ethene?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile chlorosilanes.
  • Waste Management : Collect hydrolyzed byproducts (e.g., HCl, silanols) in separate containers for neutralization by a certified waste disposal service .
  • Storage : Store under inert gas (Ar) at 4°C in sealed, moisture-resistant glassware to prevent degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 1,2-Bis(chlorodimethylsilyl)ethene in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate:
  • Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Transition-state barriers for Si-Cl bond cleavage in presence of nucleophiles (e.g., Grignard reagents).
  • Case Study : Compare computed activation energies for trans vs. cis isomers to rationalize experimental selectivity .

Q. What experimental strategies resolve contradictions in toxicity data for chlorosilane compounds?

  • Methodological Answer :
  • Risk of Bias (RoB) Assessment : Apply tiered criteria from ATSDR guidelines :
TierCriteria
1Low bias: Controlled exposure studies with quantified dose-response.
2Moderate bias: Observational studies with incomplete confounding control.
  • In Vivo/In Vitro Harmonization : Conduct parallel assays (e.g., zebrafish embryotoxicity + human cell-line apoptosis) to cross-validate results .

Q. How can 1,2-Bis(chlorodimethylsilyl)ethene be utilized in designing silicon-based polymers?

  • Methodological Answer :
  • Polymerization : Initiate radical polymerization with AIBN (azobisisobutyronitrile) at 70°C in toluene. Monitor molecular weight via GPC (THF eluent).
  • Functionalization : Post-polymer modification via nucleophilic substitution (e.g., replace Cl with alkoxy groups for enhanced solubility) .
  • Application Example : Synthesize polysiloxane networks for gas-separation membranes; characterize permeability using BET surface area analysis .

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